4-Hydroxyfurazolidone
Description
Structure
3D Structure
Properties
CAS No. |
58928-43-1 |
|---|---|
Molecular Formula |
C8H7N3O6 |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
3-[(E)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H7N3O6/c12-6-3-5(17-7(6)11(14)15)4-9-10-1-2-16-8(10)13/h3-4,12H,1-2H2/b9-4+ |
InChI Key |
JKQPHDJAUZVXSV-RUDMXATFSA-N |
SMILES |
C1COC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC(=C(O2)[N+](=O)[O-])O |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O |
Other CAS No. |
58928-43-1 |
Synonyms |
4-hydroxyfurazolidone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Hydroxyfurazolidone
Historical and Contemporary Synthesis Routes for 4-Hydroxyfurazolidone
The synthesis of this compound is primarily approached through the modification of existing nitrofuran structures. Historically, its synthesis was driven by the need to identify and confirm the structure of metabolites found in biological systems.
The principal precursor for the synthesis of this compound is its parent compound, furazolidone (B1674277). The primary reaction pathway involves the hydroxylation of the furan (B31954) ring.
Hydroxylation of Furazolidone: Research has shown that this compound can be synthesized via the hydroxylation of furazolidone. mdpi.com In one study, this transformation was identified as a photocatalytic process where the addition of a hydroxyl (-OH) group to the furan ring of furazolidone resulted in the formation of this compound. mdpi.com While the exact position of hydroxylation on the furan ring can be difficult to confirm solely by mass spectrometry, the stability of the 4-hydroxy isomer makes it the most likely product. mdpi.com
Synthesis from Nitrofuran Precursors: A more foundational approach to synthesizing nitrofuran derivatives, including this compound, starts with common nitrofuran precursors. Most commercial nitrofurans are derived from 5-nitro-2-furancarboxaldehyde or its diacetate. researchgate.net The synthesis of 4-hydroxy derivatives involves creating a hydroxylated version of this aldehyde precursor. A photochemical hydroxylation of 5-nitro-2-furancarboxaldehyde diacetate has been used to produce a hydroxylated aldehyde, which can then be reacted with 3-amino-2-oxazolidinone (B196048) (AOZ) to form the final this compound structure. researchgate.net This method, however, has been reported to result in very low yields of the hydroxylated aldehyde intermediate. researchgate.net
The synthesis of 4-hydroxy derivatives of nitrofurans like furazolidone, nitrofurazone (B1679002), and nitrofurantoin (B1679001) was undertaken to create reference standards. researchgate.netresearchgate.net These synthetic standards were then compared against metabolites isolated from the urine of rats dosed with the parent drugs, confirming the identity of the metabolites through spectroscopic analysis. researchgate.netresearchgate.net
Optimizing the synthesis of this compound is crucial for producing sufficient quantities of high-purity material for use as an analytical standard. While specific literature detailing the optimization of this compound synthesis is limited, general principles of synthetic chemistry can be applied.
Key parameters for optimization include:
Catalyst Selection: For reactions like hydroxylation, the choice of catalyst can significantly impact yield and selectivity. In photocatalytic routes, the type of photocatalyst (e.g., graphitic carbon nitride, g-C3N4) and the presence of co-reagents like persulfates are critical variables. mdpi.com
Reaction Conditions: Temperature, pressure, solvent, and reaction time are fundamental parameters that must be fine-tuned. For instance, the synthesis of related heterocyclic compounds, such as 1,2,3-triazoles, has been optimized by screening different catalysts, solvents, and temperature conditions to achieve high yields. researchgate.net
Purification Techniques: Achieving high purity, a necessity for analytical standards, requires effective purification methods. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are employed to isolate the target compound from unreacted precursors, by-products, and other impurities.
The goal of optimization is to develop a reproducible and efficient process that maximizes the conversion of the precursor to this compound while minimizing the formation of side products.
Derivatization Strategies for this compound
Chemical derivatization involves modifying a target analyte to enhance its analytical properties, such as improving its detectability, chromatographic separation, or ionization efficiency in mass spectrometry. ddtjournal.commdpi.comspectroscopyonline.com
The analysis of nitrofuran metabolites often involves a derivatization step. While this compound itself is an early-stage metabolite, the common analytical approach targets its stable tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), which is released from proteins via acid hydrolysis. The released AOZ, which constitutes the side-chain of this compound, is then derivatized.
A widely used derivatization agent is 2-nitrobenzaldehyde. mdpi.com This agent reacts with the primary amine group of the released AOZ side-chain to form a stable nitrophenyl derivative. mdpi.com This derivatization serves several purposes:
Stabilization: It stabilizes the reactive AOZ molecule.
Chromophore Introduction: The resulting derivative has a strong chromophore, making it readily detectable by UV-Vis detectors in HPLC.
Enhanced Ionization: The derivative is more amenable to detection by techniques like enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov
This strategy allows for the sensitive quantification of the total amount of furazolidone that was present in a sample, including its hydroxylated metabolites, by measuring the common AOZ side-chain.
| Analyte Group | Derivatization Reagent | Purpose of Derivatization | Analytical Technique | Reference |
|---|---|---|---|---|
| Nitrofuran Metabolites (AOZ moiety) | 2-Nitrobenzaldehyde | Stabilization, Introduction of Chromophore, Enhanced Detection | ELISA, LC-MS | mdpi.com, nih.gov |
| Ketones/Aldehydes | Hydroxylamine, 2,4-Dinitrophenylhydrazine (DNPH) | Introduction of a chargeable moiety to enhance ionization efficiency | LC/ESI-MS/MS | ddtjournal.com |
| Alcohols/Phenols/Amines | Fluorinated Anhydrides | Increase volatility for gas chromatography | GC-MS | jfda-online.com |
The synthesis of analogues of this compound is performed for research, primarily to serve as comparative standards. As part of metabolic investigations, researchers synthesized the 4-hydroxy derivatives of not only furazolidone but also other nitrofurans like nitrofurazone and nitrofurantoin. researchgate.netresearchgate.net The creation of these structurally similar compounds (4-hydroxynitrofurazone and 4-hydroxynitrofurantoin) was essential for unequivocally identifying the specific metabolites present in biological samples. researchgate.netresearchgate.net
This comparative approach is a cornerstone of metabolite identification. By having a library of potential hydroxylated metabolites, scientists can compare chromatographic retention times and mass spectra of unknown peaks in a sample to those of the synthesized standards, allowing for confident structural assignment. The synthesis of analogues can also be used to explore structure-activity relationships, although this is more common for parent drug discovery than for metabolite analysis. nih.gov
Once a synthetic route has been performed to create this compound or its derivatives, the resulting molecular structure must be rigorously confirmed. This characterization relies on a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of organic molecules. Studies have confirmed the identity of synthetic this compound by comparing its NMR spectra with that of the metabolite isolated from biological sources. researchgate.netresearchgate.net
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic structure of a molecule and was used in conjunction with NMR to confirm the identity of synthetic 4-hydroxynitrofurans. researchgate.netresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap instrument, provides a highly accurate mass measurement of a compound, allowing for the determination of its elemental formula. mdpi.com Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer further structural clues. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. It was used to characterize the precursors and intermediates in the synthesis of 4-hydroxy-5-nitro-2-furancarboxaldehyde derivatives. researchgate.net
These same analytical techniques are applied to characterize the structures of derivatized products, ensuring that the intended chemical modification has occurred and confirming the structure of the new molecule for its use in analytical methods.
Metabolic and Biotransformation Pathways of 4 Hydroxyfurazolidone
In Vitro Metabolic Studies of 4-Hydroxyfurazolidone
The in vitro study of this compound is primarily centered on its formation from furazolidone (B1674277). Furazolidone undergoes extensive and rapid metabolism in various biological systems. e-lactancia.orgdrugbank.com
Enzymatic Pathways Involved in this compound Biotransformation
The biotransformation of furazolidone into its various metabolites is a multifaceted process involving several enzymatic pathways. The primary metabolic route for furazolidone begins with the reduction of its nitro group, a reaction catalyzed by nitroreductases. e-lactancia.org In intact human intestinal Caco-2 cells, the initial one-electron reduction of furazolidone to form a nitroanion radical is primarily carried out by the microsomal enzyme cytochrome P450 reductase. nih.govresearchgate.net While other enzymes like xanthine (B1682287) oxidase and aldehyde oxidase can reduce nitrofurans in vitro, their contribution in living Caco-2 cells appears to be minimal. nih.gov
The formation of this compound is the result of a hydroxylation reaction on the furan (B31954) ring of the parent furazolidone molecule. While the specific cytochrome P450 (CYP) isozyme responsible for this hydroxylation has not been definitively identified in the available literature, CYP enzymes are well-known for their role in such oxidative metabolic reactions. wisdomlib.org Studies in chickens have shown that treatment with furazolidone can induce multiple CYP-related activities and specifically increase the levels of NADPH cytochrome P450 reductase in the liver, which plays a significant role in its metabolism. nih.govull.esresearchgate.net This induction of metabolizing enzymes may influence the rate and pathway of furazolidone metabolism, including the formation of hydroxylated metabolites. nih.gov
Identification of Intermediate and Terminal Metabolites
This compound is an oxidative metabolite of furazolidone. karger.comresearchgate.net It has been successfully synthesized and identified as a metabolite in the urine of rats that were orally administered furazolidone. karger.comresearchgate.net The metabolism of furazolidone is complex, yielding a multitude of metabolites. inchem.orgfao.org Whether this compound is an intermediate compound that undergoes further biotransformation or a terminal metabolite that is directly excreted is not explicitly detailed in the available research.
In vitro studies using swine liver microsomes have identified several other metabolites of furazolidone. inchem.orgnih.gov A significant portion of furazolidone metabolism occurs via a reductive process, leading to the formation of an open-chain acrylonitrile (B1666552) derivative, which is considered a reactive intermediate. nih.gov
Below is a table of some identified metabolites of furazolidone from in vitro studies.
| Metabolite Name | Metabolic Process | Reference |
|---|---|---|
| This compound | Hydroxylation | karger.com, researchgate.net |
| 3-(4-cyano-2-oxobutylidene-amino)-2-oxazolidone | Reductive degradation | inchem.org, nih.gov |
| 2,3-dihydro-3-cyanomethyl-2-hydroxy-5-nitro-1alpha,2-di(2-oxo-oxazolidin-3-yl)iminomethyl-furo[2,3-b]furan | Reductive degradation | inchem.org, nih.gov |
| N-(5-amino-2-furfuryliden)-3-amino-2-oxazolidone | Nitro-reduction | inchem.org |
| 3-amino-2-oxazolidone (AOZ) | Hydrolysis | researchgate.net, nih.gov |
| beta-hydroxyethylhydrazine (HEH) | Hydrolysis | researchgate.net, nih.gov |
In Vivo Metabolic Fate of this compound in Non-Human Models
In vivo studies in various animal models, including rats, chickens, and pigs, have demonstrated that furazolidone is well-absorbed and extensively metabolized. nih.govfoodstandards.gov.au
Absorption and Distribution Studies in Animal Systems
Following oral administration in animal models, furazolidone is rapidly absorbed. foodstandards.gov.au Studies using radiolabeled furazolidone have shown that the compound and its metabolites are widely distributed throughout the body. The highest concentrations of radioactivity are typically found in excretory organs like the liver and kidney, with lower levels in muscle and fat. inchem.orgfoodstandards.gov.au
Excretion Pathways and Metabolite Profiling
The primary route of excretion for furazolidone and its numerous metabolites is through the urine. inchem.orgnih.govfoodstandards.gov.au In rats, a significant portion of an orally administered dose of radiolabeled furazolidone is recovered in the urine. inchem.orgosti.gov Similarly, in pigs and chickens, urine is the main route of excretion. inchem.orgfao.org Biliary excretion also plays a role, with studies in rats showing that a portion of the absorbed dose is excreted in the bile. inchem.org
This compound has been specifically isolated from the urine of rats dosed orally with furazolidone, confirming its formation and renal excretion in this model. karger.comresearchgate.net Metabolite profiling in the urine of rats and pigs has revealed a complex mixture of compounds. In rats, identified urinary metabolites include N-(4-carboxy-2-oxobutylideneamino)-2-oxazolidone, alpha-ketoglutaric acid, 3-(4-cyano-2-oxobutylidenamino)-2-oxazolidone, and N-(5-acetoamido-2-furfurylidene)-3-amino-2-oxazolidone. inchem.org In pigs, at least 11 metabolites have been detected in the urine, with the open-chain cyano-derivative being a minor metabolite. inchem.org
The following table summarizes the excretion of furazolidone and its metabolites in different animal models.
| Animal Model | Primary Excretion Route | Key Findings | Reference |
|---|---|---|---|
| Rats | Urine | This compound isolated from urine. karger.com, researchgate.net Greater than 65% of an oral dose is recovered in urine as various metabolites. nih.gov | karger.com, researchgate.net, nih.gov |
| Pigs | Urine | 51-56% of the administered dose excreted in urine. inchem.org At least 11 metabolites found in urine. inchem.org | inchem.org |
| Chickens | Urine | An average of 7.5% of an oral dose was excreted in the urine within 12 hours. inchem.org Four urinary metabolites containing a furan ring were detected. inchem.org | inchem.org |
| Channel Catfish | Urine | Renal excretion accounted for nearly 55% of the oral dose. nih.gov | nih.gov |
Pharmacokinetic Modeling of this compound in Animal Species
There are currently no specific pharmacokinetic models available in the scientific literature for this compound. Pharmacokinetic studies have primarily focused on the parent compound, furazolidone, and other related nitrofurans like nitrofurantoin (B1679001).
Studies on furazolidone in channel catfish described its plasma concentrations using a two-compartment pharmacokinetic model after intravascular dosing, showing extremely rapid elimination. nih.gov In piglets, the plasma half-life of furazolidone was found to be approximately 60 minutes. inchem.org Pharmacokinetic studies of the related nitrofuran, nitrofurantoin, in rats, rabbits, and humans have been used to develop physiologically based pharmacokinetic (PBPK) models. researchgate.netmdpi.com These models for nitrofurantoin describe non-linear kinetics, especially in urine, and highlight the importance of active tubular secretion and reabsorption in the kidney. researchgate.netnih.govusgs.gov
Given that this compound is a metabolite of furazolidone, its pharmacokinetics would be dependent on the formation rate from the parent drug and its own distribution and elimination rates. The rapid metabolism and excretion of furazolidone suggest that its metabolites, including the polar this compound, are also likely to be eliminated quickly from the body, primarily via the kidneys. The development of a specific PBPK model for this compound would require dedicated studies to determine its specific absorption, distribution, metabolism, and excretion parameters.
Formation of Protein-Bound Residues of Furazolidone Metabolites
The biotransformation of furazolidone leads to the creation of reactive intermediates that can form covalent bonds with tissue macromolecules, resulting in what are known as protein-bound residues. researchgate.netanses.fr These residues are of significant interest because their persistence in edible tissues can be much longer than that of the parent drug. anses.frfera.co.uk
Characterization of Binding Mechanisms
The formation of protein-bound residues from furazolidone is a multi-step process initiated by the metabolic reduction of the nitro group on the nitrofuran ring. researchgate.net This reduction generates reactive, open-chain metabolites and radical nitro-anions. researchgate.net These highly reactive species are then capable of covalently binding to cellular macromolecules, particularly proteins. researchgate.netnih.gov
Studies using radiolabelled furazolidone have confirmed the covalent nature of this binding to cellular proteins in vivo. nih.govrsc.org A key characteristic of these protein adducts is that a significant portion of them retains the intact 3-amino-2-oxazolidinone (B196048) (AOZ) side-chain of the original furazolidone molecule. nih.govrsc.orgnih.gov This AOZ side-chain can be chemically released from the protein adducts under mild acidic conditions, a characteristic that is utilized for their detection and quantification. nih.govrsc.org The ability to release the AOZ moiety confirms the drug-related origin of these bound residues. nih.gov
The process can be summarized as follows:
Metabolic Activation: The nitro group of furazolidone is reduced, primarily in the liver. researchgate.netnih.gov
Formation of Reactive Intermediates: This reduction leads to the formation of electrophilic metabolites. researchgate.net
Covalent Adduction: The reactive metabolites form stable, covalent bonds with nucleophilic sites on tissue proteins. fera.co.uknih.gov
This binding mechanism results in the entrapment of the metabolite within the protein structure, making it a long-lasting marker of furazolidone exposure. anses.fr
Stability of Protein-Bound Metabolites
The covalent bonds formed between furazolidone metabolites and tissue proteins are notably stable, leading to the long-term persistence of these residues in the body. fera.co.ukteagasc.ie The stability of these adducts means they can be detected in tissues for weeks after the administration of the drug has ceased. anses.frteagasc.ie
In vitro studies using pig hepatocytes incubated with furazolidone showed a dose- and time-dependent increase in the formation of these bound metabolites. nih.gov Upon removal of the drug from the culture medium, the levels of these bound residues gradually decreased, with approximately 50% of the residues being cleared within 36 hours. nih.gov
However, in vivo studies demonstrate a much higher degree of stability. In pigs treated with furazolidone, measurable levels of protein-bound residues, detected via the marker metabolite AOZ, were found in the liver for a considerable period after drug withdrawal. teagasc.ie Research has shown that these residues persist for at least six weeks post-treatment, highlighting their stability within a biological system. teagasc.ie
The following table illustrates the persistence of furazolidone-bound residues (measured as releasable AOZ) in pig liver after a 10-day treatment period.
| Withdrawal Period | Fraction of Releasable AOZ from Total Bound Residues (%) | Corresponding Tissue Concentration (µg/g) | Reference |
|---|---|---|---|
| 2 hours | 23% | 3.8 | nih.gov |
| 14 days | 14% | 0.3 | nih.gov |
| 6 weeks | Measurable levels detected | Not specified | teagasc.ie |
This stability makes the protein-bound metabolites, specifically the marker AOZ, a reliable indicator for monitoring the illicit use of furazolidone in food-producing animals. anses.frteagasc.ie The slow depletion of these residues from tissues like the liver underscores the irreversible nature of the covalent binding under physiological conditions. nih.govteagasc.ie
Advanced Analytical Methodologies for 4 Hydroxyfurazolidone Determination
Sample Preparation and Extraction Techniques for 4-Hydroxyfurazolidone Analysis
Effective sample preparation is a crucial first step to isolate this compound from complex matrices and eliminate interfering substances. lcms.cz This process, often referred to as sample cleanup, is essential for accurate and reliable analysis. lcms.cz Several techniques are employed for the extraction and purification of this analyte.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that separates compounds based on their physical and chemical properties. organomation.com It is considered a more selective and efficient alternative to liquid-liquid extraction, requiring less solvent and offering the potential for automation. scharlab.com The principle of SPE is analogous to liquid chromatography, involving a solid stationary phase and a liquid mobile phase. lcms.cz
The SPE process typically consists of four steps:
Conditioning: The solid sorbent is activated with a suitable solvent to ensure reproducible interaction with the sample. organomation.comscharlab.com
Sample Loading: The sample containing the analyte is passed through the sorbent, where the analyte and some matrix components are retained. organomation.comscharlab.com
Washing: Interfering compounds are selectively removed from the sorbent using a wash solvent. organomation.comscharlab.com
Elution: The target analyte, this compound, is recovered from the sorbent using an appropriate elution solvent. organomation.com
Various sorbent materials can be used in SPE, including silica-based materials (like C18), polymeric resins, and ion-exchange resins, allowing for tailored selectivity for different analytes and matrices. organomation.com
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous and an organic solvent. phenomenex.comscribd.com This method is effective for separating polar and non-polar compounds. phenomenex.com In the context of this compound analysis, LLE is employed to isolate the analyte from aqueous samples into an organic phase. phenomenex.com
The efficiency of LLE is influenced by several factors, including the choice of organic solvent, the pH of the aqueous phase, and the ionic strength of the sample. scribd.comelementlabsolutions.com Adjusting the pH is particularly important for ionizable compounds, as it can significantly alter their partitioning behavior. scribd.com For instance, the addition of salts, a technique known as "salting-out," can be used to increase the partitioning of hydrophilic analytes into the organic phase. elementlabsolutions.comchromatographyonline.com
Table 1: Comparison of Common Extraction Techniques
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Principle | Partitioning between a solid sorbent and a liquid mobile phase. lcms.cz | Partitioning between two immiscible liquid phases. phenomenex.com |
| Selectivity | High, due to a wide variety of available sorbents. organomation.com | Can be optimized by solvent choice and pH adjustment. elementlabsolutions.com |
| Solvent Consumption | Generally lower than LLE. scharlab.com | Can be significant, especially for large sample volumes. |
| Automation | Easily automated for high-throughput analysis. organomation.com | More challenging to automate. |
| Common Application | Cleanup and concentration of analytes from complex matrices. actapol.net | Isolation of compounds from liquid samples. phenomenex.com |
Microwave-Assisted and Ultrasonic Extraction Methods
Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) offer significant advantages over traditional methods, including reduced extraction times and solvent consumption. slideshare.netmdpi.com
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix, leading to the disruption of cell walls and the release of target analytes. slideshare.netindianchemicalsociety.com This technique can be performed in both closed-vessel systems, which allow for extraction at elevated temperatures and pressures, and open-vessel systems that operate at atmospheric pressure. sci-hub.se MAE has been shown to be more efficient than conventional methods for extracting various compounds. mdpi.com
Ultrasonic-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. hielscher.com The collapse of these bubbles generates localized high pressure and temperature, leading to cell disruption and enhanced extraction of intracellular components. hielscher.com This method is particularly useful for extracting compounds from solid matrices and can be applied to both low and high concentration samples. epa.gov
Derivatization Procedures for Enhanced Detection
Derivatization is a chemical modification process used to improve the analytical properties of a compound. drawellanalytical.com For this compound, which possesses a hydroxyl functional group, derivatization can be employed to enhance its detectability, particularly in High-Performance Liquid Chromatography (HPLC). nih.gov
The primary goals of derivatization in this context are:
To introduce a chromophore or fluorophore: This allows for more sensitive detection by UV-Vis or fluorescence detectors. nih.gov
To improve chromatographic behavior: Modification of the analyte can lead to better peak shape and resolution. drawellanalytical.com
Common derivatization reactions for hydroxyl groups involve the use of reagents such as acyl chlorides, organic anhydrides, and isocyanates. nih.gov Pre-column derivatization, where the analyte is modified before chromatographic separation, is a common approach. myfoodresearch.com
Chromatographic Techniques for this compound
Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. biomedpharmajournal.org High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound. advancechemjournal.com
High-Performance Liquid Chromatography (HPLC)
HPLC operates by injecting a liquid sample into a mobile phase that is pumped at high pressure through a column packed with a stationary phase. advancechemjournal.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. advancechemjournal.com
Key components of an HPLC system include:
Solvent Reservoir and Pump: To deliver the mobile phase at a constant flow rate and pressure. wikipedia.org
Injector: To introduce the sample into the mobile phase stream. wikipedia.org
Column: The heart of the system where separation occurs. advancechemjournal.comwikipedia.org
Detector: To detect the separated components as they elute from the column. wikipedia.org
Data System: To process and display the chromatographic data. wikipedia.org
For the analysis of this compound, reversed-phase HPLC is commonly employed. advancechemjournal.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. biomedpharmajournal.org The choice of detector is crucial for achieving the desired sensitivity and selectivity. UV/Vis detectors are widely used, but for enhanced sensitivity, fluorescence or mass spectrometry (MS) detectors can be employed, especially after derivatization. nih.gov
Table 2: Key Parameters in HPLC Analysis of this compound
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Stationary Phase | The solid material packed in the column that interacts with the analytes. wikipedia.org | Typically a non-polar C18-bonded silica (B1680970) for reversed-phase separation. biomedpharmajournal.org |
| Mobile Phase | The liquid that carries the sample through the column. wikipedia.org | A polar solvent mixture, often a combination of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. |
| Detector | The component that measures the eluting analytes. wikipedia.org | UV/Vis is common. Fluorescence or MS can be used for higher sensitivity, often requiring derivatization. nih.gov |
| Retention Time | The time it takes for an analyte to travel from the injector to the detector. wikipedia.org | Used for qualitative identification of this compound. |
| Peak Area/Height | The area or height of the chromatographic peak. | Proportional to the concentration of this compound, used for quantification. wikipedia.org |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. fao.org In the context of this compound analysis, GC is often coupled with mass spectrometry (GC-MS) to enhance selectivity and sensitivity. rsc.org The process typically involves derivatization of the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.
The basic components of a gas chromatograph include a carrier gas, an injector, a column housed in a temperature-controlled oven, and a detector. unizin.org The separation is based on the differential partitioning of the analyte between the stationary phase, a liquid or solid coated on the inside of the column, and the mobile gas phase. unizin.org The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature used for qualitative identification. unizin.org Quantitative analysis can be performed by measuring the area or height of the chromatographic peak. fao.org
For complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly increased resolving power, separating components that may overlap in a one-dimensional GC system. chromatographyonline.comnih.gov This technique can be particularly useful in distinguishing this compound from other matrix components. chromatographyonline.com
Table 1: Key Aspects of Gas Chromatography for this compound Analysis
| Feature | Description | Relevance to this compound |
| Principle | Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary phase. unizin.org | Allows for the separation of derivatized this compound from other sample components. |
| Derivatization | Chemical modification to increase volatility and thermal stability. | Often a necessary step for the successful GC analysis of this compound. |
| Detector | Commonly a mass spectrometer (MS) for high selectivity and sensitivity. rsc.org | GC-MS provides confident identification and quantification of this compound. rsc.org |
| Quantitative Analysis | Based on peak area or height, often using calibration curves or internal standards. fao.orgunizin.org | Enables the determination of the concentration of this compound in a sample. |
| Advanced Techniques | Comprehensive two-dimensional GC (GC×GC) for enhanced resolution. chromatographyonline.com | Can resolve this compound from interfering compounds in complex samples. chromatographyonline.com |
Advanced Separation Modes (e.g., Ultra-High-Performance Liquid Chromatography)
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times, higher resolution, and increased sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). eag.comamericanpharmaceuticalreview.comusp.org This is achieved by using columns packed with smaller particles (typically less than 2 µm), which requires higher operating pressures. eag.comusp.org
The enhanced separation efficiency of UHPLC is particularly advantageous for the analysis of this compound in complex matrices, where it can effectively separate the analyte from interfering substances. americanpharmaceuticalreview.com The technique is well-suited for the rapid and reliable determination of compounds in intricate formulation matrixes. americanpharmaceuticalreview.com UHPLC systems can be coupled with various detectors, including mass spectrometers, providing a powerful tool for both quantitative and qualitative analysis. nih.govresearchgate.net The use of UHPLC can lead to a significant increase in sample throughput without compromising the quality of the separation. sigmaaldrich.com
Table 2: Comparison of HPLC and UHPLC for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Particle Size | 3-5 µm | < 2 µm eag.com |
| Pressure | Lower (e.g., up to 40 MPa) eag.com | Higher (e.g., up to 140 MPa) hitachi-hightech.com |
| Analysis Time | Longer | Shorter usp.org |
| Resolution | Good | Higher eag.com |
| Sensitivity | Standard | Enhanced hitachi-hightech.com |
| Throughput | Lower | Higher usp.org |
Spectroscopic and Hyphenated Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is widely used for the identification, quantification, and structural elucidation of compounds. sciepub.com When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly selective and sensitive detector. sciepub.comeurl-pesticides.eu
LC-MS and GC-MS: The combination of LC or GC with MS allows for the separation of complex mixtures followed by the mass analysis of individual components. rsc.orgbioagilytix.com This is essential for the analysis of this compound in biological and food matrices. nih.gov
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. This process, often performed in triple quadrupole or ion trap mass spectrometers, significantly enhances selectivity and is crucial for quantitative analysis in complex samples, a technique known as Multiple Reaction Monitoring (MRM). researchgate.netsciex.com
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the m/z of ions with very high accuracy (to several decimal places). bioanalysis-zone.cominnovareacademics.in This allows for the determination of the elemental composition of a molecule and can help to distinguish between compounds with the same nominal mass but different chemical formulas. rsc.orginnovareacademics.in HRMS is a powerful tool for identifying unknown compounds and confirming the identity of target analytes like this compound. researchgate.net
Table 3: Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle | Application for this compound |
| LC-MS/GC-MS | Separation by chromatography followed by mass detection. sciepub.combioagilytix.com | Quantification and identification in various matrices. thermofisher.com |
| MS/MS | Fragmentation of selected precursor ions to specific product ions. sciex.com | Highly selective and sensitive quantification (MRM). sciex.com |
| HRMS | Measurement of exact mass-to-charge ratio. bioanalysis-zone.cominnovareacademics.in | Unambiguous identification and structural confirmation. mobilionsystems.com |
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For chromatographic applications, a UV-Visible detector is commonly used with HPLC. A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is an advanced type of UV-Visible detector that can acquire an entire spectrum simultaneously across a wide range of wavelengths. scioninstruments.com
This capability is particularly useful for the analysis of this compound as it allows for:
Optimal Wavelength Selection: The best wavelength for maximum absorbance and sensitivity can be chosen after the analysis is complete.
Peak Purity Analysis: The spectra across a single chromatographic peak can be compared to assess its purity. If the spectra are consistent, it indicates a pure compound. scioninstruments.com
Compound Identification: The acquired UV spectrum can be compared to a library of spectra for tentative identification of the compound. scioninstruments.com
While DAD offers these advantages, its sensitivity may be lower than that of mass spectrometry. lcms.cz The stability of the analyte under the UV lamp and the composition of the mobile phase can also influence the results. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules. bhu.ac.in It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing detailed information about the molecular structure. bhu.ac.in
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms in a molecule. careerendeavour.com Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR. careerendeavour.com
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei within the molecule, which is crucial for piecing together the complete structure of a compound like this compound. ipb.ptunl.pt
NMR is a primary tool for the definitive structural elucidation of newly synthesized compounds or isolated metabolites. youtube.comorganicchemistrydata.org
Table 4: Common NMR Experiments for Structural Elucidation
| Experiment | Information Provided |
| ¹H NMR | Number, environment, and connectivity of protons. |
| ¹³C NMR | Number and type of carbon atoms. careerendeavour.com |
| COSY | Correlation between coupled protons. ipb.pt |
| HSQC | Correlation between protons and directly attached carbons. |
| HMBC | Correlation between protons and carbons over two or three bonds. ipb.pt |
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. specificpolymers.com The analysis works by measuring the absorption of infrared radiation by a sample at different frequencies. acenet.edu Different chemical bonds vibrate at characteristic frequencies, so an FT-IR spectrum provides a "fingerprint" of the functional groups present in a molecule. acenet.eduyoutube.com
For this compound, FT-IR can be used to:
Identify the presence of key functional groups such as hydroxyl (-OH), nitro (-NO₂), furan (B31954) ring, and amide groups.
Confirm the identity of a synthesized or isolated compound by comparing its FT-IR spectrum to that of a reference standard.
Monitor chemical reactions involving the compound. specificpolymers.com
FT-IR is a rapid and non-destructive technique that provides valuable structural information. specificpolymers.com
Immunochemical Methods for this compound and Metabolites
Immunochemical methods leverage the specific binding interaction between an antigen (the target molecule) and an antibody to detect and quantify substances. tandfonline.com These techniques, particularly immunoassays, are widely used for the rapid screening of nitrofuran metabolites in animal-derived foods because of their efficiency and sensitivity. frontiersin.orgnih.gov For small molecules like AOZ, which are known as haptens, these assays are typically designed in a competitive format. nih.gov
The Enzyme-Linked Immunosorbent Assay (ELISA) is a foundational immunochemical technique used for detecting nitrofuran metabolites. tandfonline.comnih.gov It combines the specificity of antibodies with the sensitivity of enzyme-catalyzed reactions. tandfonline.com For AOZ, the assay is based on a competitive principle where free AOZ from a sample and an enzyme-labeled AOZ conjugate compete for a limited number of specific antibody binding sites, which are typically pre-coated on a microtiter plate. portal.gov.bd The amount of enzyme activity is inversely proportional to the concentration of AOZ in the sample; a lower signal indicates a higher concentration of the metabolite. portal.gov.bd
The development and validation of an ELISA method are crucial to ensure its reliability for regulatory screening. Validation is often performed according to established guidelines, such as those from the European Union, and involves assessing parameters like detection capability (CCβ), specificity, and recovery. portal.gov.bd Several studies have reported the development and validation of commercial and in-house ELISA methods for AOZ in various food products. fao.orgportal.gov.bd For instance, an in-house validation of a commercial ELISA kit for screening AOZ in chicken and eggs demonstrated the method's suitability for regulatory purposes. portal.gov.bd Another study validated a biochip-based immunoassay for the simultaneous determination of four nitrofuran metabolites, including AOZ, in honey. researchgate.net
Table 1: Performance Characteristics of Validated ELISA Methods for AOZ Detection
| Matrix | Method | Detection Capability (CCβ) (µg/kg) | Limit of Detection (LOD) (µg/kg) | Recovery (%) | Source(s) |
| Chicken | Commercial ELISA Kit | 0.3 | 0.03 | Not Reported | portal.gov.bd |
| Egg | Commercial ELISA Kit | 0.2 | 0.03 | Not Reported | portal.gov.bd |
| Honey | Biochip Immunoassay | 0.78 - 1.14 | Not Reported | 64 - 192 | researchgate.net |
| Prawn | In-house developed ELISA | 0.4 | Not Reported | Not Reported | portal.gov.bd |
| Meat, Fish, Egg, Milk | RIDASCREEN® ELISA | Approx. 0.1 | Not Reported | Not Reported | fao.org |
| Shrimp | RIDASCREEN® ELISA | Approx. 0.2 | Not Reported | Not Reported | fao.org |
Antibody-based detection is founded on the highly specific molecular recognition between an antibody and its corresponding antigen. thermofisher.com Antibodies are proteins produced by an animal's immune system in response to foreign substances. thermofisher.combosterbio.com This natural defense mechanism is harnessed to create powerful analytical tools for detecting specific molecules, including small chemical residues like nitrofuran metabolites. thermofisher.com
The production of antibodies for use in immunoassays can follow two primary paths:
Polyclonal Antibodies : These are produced by injecting an antigen into an animal, which stimulates multiple B-cell clones to produce a mixture of antibodies. bosterbio.com This collection of antibodies recognizes various epitopes (binding sites) on the single antigen, which can result in a robust signal in an assay. bosterbio.commblbio.com
Monoclonal Antibodies : These originate from a single B-cell clone and are therefore identical. bosterbio.com They are produced using hybridoma technology, where an antibody-producing B-cell from an immunized animal (commonly a mouse) is fused with an immortal myeloma cell. mblbio.comevitria.com The resulting hybridoma cell line can be cultured indefinitely to produce a large supply of highly specific antibodies that all bind to a single epitope. mblbio.comevitria.com The high specificity and consistency of monoclonal antibodies minimize batch-to-batch variability, making them ideal for standardized assays. mdpi.com
For small molecules like AOZ (referred to as haptens), which are not immunogenic on their own, an initial step is required to make them capable of eliciting an immune response. thermofisher.com This involves covalently linking the hapten to a larger carrier protein (e.g., bovine serum albumin). thermofisher.comnih.gov This hapten-carrier conjugate is then used as the immunogen to inject into the host animal for antibody production. thermofisher.com
In a typical competitive ELISA for AOZ, the antibodies (either monoclonal or polyclonal) are immobilized on a solid phase, such as a microplate well. portal.gov.bdcreative-diagnostics.com When the sample is added, any AOZ present competes with a known quantity of enzyme-labeled AOZ for the available antibody binding sites. portal.gov.bd The specificity of the antibody ensures that it preferentially binds to the target analyte, providing the basis for selective detection. bosterbio.com The detection relies on the principle that the antibody will specifically bind to its target antigen, allowing for the separation of the bound and unbound components and subsequent signal generation. researchgate.net
Molecular and Cellular Mechanisms of 4 Hydroxyfurazolidone Action
Biochemical Pathways Targeted by 4-Hydroxyfurazolidone
The efficacy of this compound as an antimicrobial agent is rooted in its ability to interfere with critical biochemical pathways essential for microbial survival and proliferation.
Inhibition of Essential Microbial Metabolic Processes
This compound exerts its antimicrobial effects by inhibiting key metabolic processes within bacteria. bmglabtech.com While the precise range of inhibited enzymes is not fully elucidated, nitrofurans, in general, are known to interfere with a number of bacterial enzymes. researchgate.net This broad-spectrum inhibition disrupts various metabolic pathways crucial for bacterial growth and function. bmglabtech.comfrontiersin.org
Key metabolic pathways are a series of interconnected biochemical reactions, catalyzed by specific enzymes, that are fundamental for life. byjus.comvedantu.com These can be broadly categorized into anabolic pathways, which build complex molecules and require energy, and catabolic pathways, which break down molecules to release energy. byjus.commonash.edu Examples of major pathways include glycolysis, the Krebs cycle, and oxidative phosphorylation for energy production. vedantu.comlibretexts.org The disruption of such pathways by compounds like this compound can lead to a cascade of metabolic failures within the microbial cell. researchgate.netbmglabtech.com
| Metabolic Concept | Description | Relevance to this compound Action |
| Anabolic Pathways | Biosynthetic processes that construct molecules from smaller units, requiring energy input (e.g., protein synthesis, DNA replication). byjus.commonash.edu | Inhibition of these pathways can halt bacterial growth and replication. |
| Catabolic Pathways | Degradative processes that break down complex molecules to release energy (e.g., glycolysis, cellular respiration). byjus.commonash.edu | Interference with these pathways can lead to energy depletion and cell death. |
| Enzyme Inhibition | The binding of a molecule to an enzyme that decreases its activity. | This compound is proposed to inhibit various bacterial enzymes, disrupting their metabolic functions. researchgate.net |
Interaction with Cellular Macromolecules (e.g., DNA, RNA, Proteins)
A critical aspect of this compound's mechanism of action involves its direct interaction with essential cellular macromolecules. The parent compound, furazolidone (B1674277), has been shown to form a complex with DNA, which inhibits the action of DNAase and stabilizes the DNA against thermal separation. nih.gov This interaction with DNA is a key factor in its antimicrobial properties. nih.gov
Furthermore, this compound is believed to act by inhibiting protein synthesis. ontosight.ai It is proposed to bind to the 50S subunit of the bacterial ribosome, which is essential for translating mRNA into proteins. ontosight.ai This binding event likely prevents the formation of the 70S initiation complex, thereby halting the initiation of protein synthesis and ultimately leading to bacterial cell death. ontosight.ai
The interaction with these macromolecules disrupts their normal function, leading to a breakdown in cellular processes. DNA damage can interfere with replication and transcription, while the inhibition of protein synthesis halts the production of essential enzymes and structural proteins. sigmaaldrich.comwou.edu
Cellular Responses to this compound Exposure
The interaction of this compound with microbial cells triggers a series of defensive and stress-related responses as the cell attempts to counteract the chemical assault.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Exposure to this compound can lead to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. en-journal.orgfrontiersin.org ROS are highly reactive chemical species formed from oxygen, such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. wikipedia.orgmdpi.com
While ROS play a role in normal cellular signaling, their excessive accumulation can cause significant damage to cellular components, including lipids, proteins, and DNA. frontiersin.orgnih.gov The generation of ROS is a known consequence of exposure to various chemical agents and environmental stressors. nih.govmdpi.com Some compounds are known to be potent ROS-inducing agents. nih.gov In the context of this compound, the generation of ROS likely contributes to its cytotoxic effects on microbial cells. nih.gov
| Type of ROS | Description |
| Superoxide (O₂⁻) | A primary ROS formed by the one-electron reduction of molecular oxygen. nih.gov |
| Hydrogen Peroxide (H₂O₂) | A more stable, non-radical ROS that can diffuse across membranes and participate in further reactions to generate more toxic species. mdpi.commdpi.com |
| Hydroxyl Radical (•OH) | An extremely reactive ROS that can damage virtually all types of macromolecules. wikipedia.orgmdpi.com |
DNA Damage and SOS Response Activation
The interaction of this compound and its parent compound with DNA can cause significant damage, triggering the SOS response in bacteria. nih.govnih.gov The SOS response is a conserved stress response pathway in bacteria that is activated by extensive DNA damage, such as that caused by chemical agents or radiation. frontiersin.orgnih.govplos.org
This response involves the coordinated expression of more than 60 genes, many of which are involved in DNA repair and damage tolerance. frontiersin.org The central regulators of the SOS system are the RecA and LexA proteins. semanticscholar.org When single-stranded DNA (ssDNA) accumulates as a result of DNA damage, RecA forms a nucleoprotein filament that promotes the autocatalytic cleavage of the LexA repressor. plos.org This leads to the derepression of the SOS genes, initiating DNA repair processes. frontiersin.orgsemanticscholar.org However, the SOS response can also be error-prone, leading to an increased mutation rate. nih.gov
| Component | Function in SOS Response |
| RecA | Senses single-stranded DNA damage and facilitates the inactivation of the LexA repressor. plos.org |
| LexA | A repressor protein that controls the expression of the SOS regulon genes. semanticscholar.org |
| SOS Genes | A set of genes involved in DNA repair, recombination, and mutagenesis. frontiersin.org |
Effects on Cellular Respiration and Metabolism
The inhibitory effects of this compound on various metabolic enzymes can have a profound impact on cellular respiration. researchgate.net Cellular respiration is the set of metabolic reactions and processes that take place in cells to convert chemical energy from nutrients into adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. wikipedia.orgassaygenie.com This process can be aerobic (requiring oxygen) or anaerobic. wikipedia.org
The major stages of aerobic respiration include glycolysis, the Krebs cycle (or citric acid cycle), and oxidative phosphorylation, which occurs in the electron transport chain. libretexts.orgpressbooks.pub By inhibiting enzymes within these pathways, this compound can disrupt the production of ATP, leading to a severe energy deficit within the microbial cell. frontiersin.orgunits.it This disruption of energy metabolism is a key component of its bactericidal action. frontiersin.org
| Stage of Respiration | Brief Description | Potential Impact of this compound |
| Glycolysis | The breakdown of glucose into pyruvate, producing a small amount of ATP and NADH. libretexts.orgassaygenie.com | Inhibition of glycolytic enzymes would block the initial stage of energy production. |
| Krebs Cycle | A series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. libretexts.org | Disruption of this cycle would halt the production of key electron carriers (NADH and FADH₂). |
| Oxidative Phosphorylation | The process where the energy from electron carriers is used to generate the majority of ATP. pressbooks.pubunits.it | Inhibition of this final stage would cripple the cell's ability to produce sufficient energy. |
In Vitro Antimicrobial Efficacy Studies
Minimum Inhibitory Concentration (MIC) Determinations
Extensive searches of available scientific literature and databases did not yield specific Minimum Inhibitory Concentration (MIC) data for the compound this compound against any microbial strains. While this compound is recognized as a metabolite of the antimicrobial agent furazolidone, dedicated studies detailing its intrinsic antimicrobial potency in terms of MIC values are not publicly available. researchgate.netresearchgate.net Research has confirmed the synthesis and isolation of this compound from biological samples of rats treated with furazolidone, but the subsequent in vitro evaluation of its specific antimicrobial activity has not been reported in the accessible literature. researchgate.netresearchgate.net
The parent compound, furazolidone, is known to be a broad-spectrum antimicrobial agent effective against both Gram-positive and Gram-negative bacteria. researchgate.net However, the antimicrobial spectrum and potency of its metabolites, including this compound, have not been individually characterized. The determination of MIC values is a standard method for assessing the in vitro activity of an antimicrobial agent, defining the lowest concentration that inhibits the visible growth of a microorganism. wikipedia.org Without such studies for this compound, it is not possible to construct a data table of its MIC values.
Synergistic Effects with Other Antimicrobial Agents
There is currently no available information in the scientific literature regarding studies on the synergistic effects of this compound with other antimicrobial agents. Synergistic effect studies are crucial for identifying combination therapies that may be more effective than individual drugs, potentially overcoming resistance or broadening the spectrum of activity. mdpi.com Such investigations typically involve checkerboard assays or time-kill curve studies to determine if the combined effect of two or more drugs is greater than the sum of their individual effects.
While there is general interest in the synergistic potential of various antimicrobial combinations to combat resistant pathogens, research has not yet extended to investigating this compound in this context. The focus of the limited available research on this compound has been on its role as a metabolite of furazolidone, rather than its independent antimicrobial or synergistic properties. researchgate.netresearchgate.net Consequently, no data can be presented on its potential synergistic interactions.
Mechanisms of Microbial Resistance to Furazolidone and Its Metabolites
Genetic Basis of Resistance
The genetic foundation of resistance to furazolidone (B1674277) is rooted in modifications to the bacterial genome that either arise spontaneously or are acquired from other organisms. These genetic alterations effectively neutralize the drug's activity, primarily by impeding its activation.
Spontaneous mutations within the bacterial chromosome are a primary driver of furazolidone resistance. These mutations frequently occur in genes that encode nitroreductase enzymes, which are essential for activating the furazolidone molecule. nih.gov The resulting alterations in these enzymes reduce their ability to convert furazolidone into its reactive, bactericidal form.
In Helicobacter pylori, mutations in the porD and oorD genes, which encode for pyruvate oxidoreductase and 2-oxoglutarate:acceptor oxidoreductase respectively, have been strongly associated with resistance. nih.govmefst.hrnih.govresearchgate.net Specific point mutations in these genes lead to amino acid changes that are believed to diminish nitroreductase activity, thereby preventing the production of the toxic nitro anion radicals from furazolidone. nih.govmefst.hrresearchgate.net Similarly, in Escherichia coli and Salmonella spp., mutations in the nfsA and nfsB genes, which encode oxygen-insensitive nitroreductases, are a significant cause of resistance. areeo.ac.irnih.gov These mutations can include the introduction of an internal stop codon, leading to a truncated and non-functional enzyme, or amino acid changes that impair enzymatic activity. nih.gov
Recent studies in E. coli have also identified novel mutations in the riboflavin biosynthesis genes, ribB and ribE, that confer furazolidone resistance. These mutations are thought to act by decreasing the activity of the NfsA and NfsB nitroreductases. microbiologyresearch.orgresearchgate.net
| Gene | Bacterium | Specific Mutations Identified |
|---|---|---|
| porD (Pyruvate oxidoreductase) | Helicobacter pylori | G353A, A356G, C357T, C347T, C347G, C346A nih.govnih.govnih.gov |
| oorD (2-oxoglutarate:acceptor oxidoreductase) | Helicobacter pylori | A041G, A122G, C349A(G), A78G, A112G, A335G, C156T, C165T nih.govnih.govresearchgate.net |
| nfsA (Nitroreductase) | Escherichia coli, Salmonella spp. | Mutations leading to internal stop codons or amino acid changes areeo.ac.irnih.gov |
| nfsB (Nitroreductase) | Escherichia coli | Mutations leading to amino acid changes nih.gov |
| ribB / ribE (Riboflavin biosynthesis) | Escherichia coli | In-frame deletions, IS1/IS5 insertions, point mutations microbiologyresearch.orgresearchgate.net |
Horizontal gene transfer (HGT) is a powerful evolutionary force that allows for the rapid dissemination of genetic material, including antibiotic resistance genes, between bacteria. longdom.orglakeforest.edu This process can occur through transformation, transduction, or conjugation and enables bacteria to acquire resistance traits from unrelated organisms. longdom.org While resistance to furazolidone often arises from chromosomal mutations, HGT can contribute to the spread of resistance, particularly when resistance genes are located on mobile genetic elements (MGEs) like plasmids and transposons. lakeforest.eduresearchgate.net
For instance, a multidrug-resistant strain of Vibrio harveyi was found to carry antibiotic-resistance genes (ARGs) on a plasmid, which conferred resistance to furazolidone among other antibiotics, providing direct evidence for HGT in the dissemination of resistance to this compound. nih.gov The presence of such MGEs in a bacterial population significantly accelerates the spread of resistance compared to the slower process of spontaneous mutation and vertical inheritance. longdom.org
Biochemical Mechanisms of Resistance
The biochemical strategies employed by bacteria to resist furazolidone are direct consequences of the genetic alterations discussed previously. These mechanisms disrupt the drug's mode of action, either by preventing its activation, modifying its target, or actively removing it from the cell.
The primary biochemical mechanism of resistance to furazolidone involves the functional inactivation of nitroreductase enzymes. nih.govmicrobiologyresearch.org Furazolidone is a prodrug that requires reduction of its nitro group to form cytotoxic reactive intermediates. patsnap.com This bioactivation is carried out by bacterial nitroreductases, such as NfsA and NfsB in E. coli. microbiologyresearch.org
Mutations in the genes encoding these enzymes, as detailed in section 6.1.1, result in proteins with diminished or abolished catalytic activity. This enzymatic "inactivation" is a misnomer in the traditional sense, as the drug molecule itself is not degraded. Instead, the resistance is achieved by preventing the drug's activation. nih.govmicrobiologyresearch.org The failure to reduce the nitro group means that the reactive intermediates responsible for DNA damage are not produced, rendering the drug ineffective. patsnap.com Therefore, the key biochemical basis for resistance is the loss of the cell's ability to metabolize furazolidone into its active form.
The ultimate target of activated furazolidone is bacterial DNA. patsnap.com The reactive metabolites generated by nitroreductase activity cause DNA strand breaks and other damage, which inhibits replication and transcription, leading to cell death. patsnap.com
Alteration of the drug's target site is a common antibiotic resistance strategy. researchgate.netwikipedia.org This can involve mutations in the target protein that reduce the drug's binding affinity. researchgate.net However, in the case of furazolidone, resistance is most commonly linked to the prevention of its activation rather than alterations to DNA or DNA repair mechanisms. nih.govareeo.ac.irnih.gov While mutations in genes involved in DNA repair could theoretically contribute to tolerance, the predominant mechanism identified in numerous studies involves mutations in nitroreductase genes, which prevent the formation of the DNA-damaging metabolites in the first place. nih.govmicrobiologyresearch.orgnih.gov
Efflux pumps are membrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. reactgroup.org By reducing the intracellular concentration of a drug, these pumps can prevent it from reaching its target and exerting its effect. nih.govfrontiersin.org Overexpression of efflux pumps is a known mechanism of multidrug resistance in many bacterial species. mdpi.comresearchgate.net
The role of efflux pumps in furazolidone resistance appears to be species-dependent and potentially secondary to other mechanisms. In a study of furazolidone-resistant E. coli mutants, the use of an efflux pump inhibitor did not alter the minimal inhibitory concentration, suggesting that efflux was not the primary resistance mechanism in those isolates. nih.gov However, efflux systems, particularly those from the Resistance-Nodulation-Division (RND) family, are known to contribute to resistance against multiple antibiotic classes in various pathogens and can be involved in intrinsic resistance. researchgate.netresearchgate.net While not identified as the principal cause of high-level resistance, constitutive or upregulated expression of certain efflux pumps could contribute to a baseline level of tolerance to furazolidone in some bacteria.
Absence of Scientific Data on 4-Hydroxyfurazolidone Prevents Article Generation
A thorough review of available scientific literature reveals a significant lack of specific data concerning the chemical compound “this compound” in the context of microbial resistance mechanisms. Research on the antimicrobial properties and resistance patterns of the parent compound, furazolidone, is extensive; however, information detailing the specific role of its hydroxylated metabolite, this compound, is not present in the current body of scientific publications found.
The antimicrobial action of furazolidone is known to be dependent on its metabolic activation within the microbial cell. This process involves the reduction of its nitro group by bacterial nitroreductases to generate reactive intermediates that damage cellular macromolecules, including DNA. patsnap.comresearchgate.net Resistance to furazolidone typically arises from mechanisms that prevent this activation or mitigate its effects.
Key identified metabolites of furazolidone include reactive nitro-anion radicals, 3-amino-2-oxazolidone (AOZ), and 3-(4-cyano-2-oxobutylideneamino)-2-oxazolidone. drugbank.comnih.govnih.gov Scientific inquiry into resistance has focused on these compounds and the parent drug. For instance, studies have identified that mutations in genes encoding nitroreductase enzymes (such as nfsA and nfsB in E. coli) or alterations in metabolic pathways that support nitroreductase activity (like the riboflavin biosynthesis pathway) are primary mechanisms of resistance to furazolidone itself. the-microbiologist.comnih.govnih.govnih.gov
Given the strict requirement for scientifically accurate and thorough content focused solely on this compound, it is not possible to generate the requested article without resorting to speculation or fabricating information, which would violate the core principles of scientific integrity. Therefore, the article cannot be written as instructed due to the absence of foundational data in the scientific literature.
Environmental Dynamics and Degradation of 4 Hydroxyfurazolidone
Environmental Occurrence and Distribution Studies
The presence of 4-Hydroxyfurazolidone in the environment is intrinsically linked to the use of furazolidone (B1674277) in veterinary and aquacultural practices. Although banned in many countries for use in food-producing animals, the illegal application of furazolidone continues to be a source of environmental contamination. researchgate.net The parent compound, furazolidone, is known to be rapidly metabolized, leading to the formation of various metabolites, including this compound. researchgate.netwiley.com These metabolites can then enter the environment through animal excreta and wastewater discharges from agricultural and aquacultural facilities.
While direct and extensive monitoring data for this compound in environmental matrices such as water and soil are not widely available, the detection of its parent compound, furazolidone, and other nitrofuran metabolites in these compartments suggests a high potential for its presence. researchgate.netnih.gov The physicochemical properties of this compound, including its water solubility and potential for soil sorption, will govern its distribution in the environment. nih.gov
Analytical methods for the detection of nitrofuran metabolites often involve sophisticated techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which are capable of identifying these compounds at trace levels in complex environmental samples. researchgate.netnih.gov The detection of other nitrofuran metabolites in environmental samples underscores the likelihood of this compound also being present, although specific studies focusing solely on this metabolite are limited.
Table 1: Potential Environmental Matrices for this compound Detection
| Environmental Matrix | Rationale for Potential Presence |
| Water | Runoff from agricultural lands where furazolidone is used; discharge from wastewater treatment plants receiving agricultural or aquacultural effluent. |
| Soil | Direct deposition of animal manure containing the metabolite; application of contaminated biosolids. |
| Sediment | Accumulation from the water column in aquatic environments. |
Degradation Pathways of this compound in the Environment
The persistence and transformation of this compound in the environment are dictated by a combination of biotic and abiotic degradation processes. These pathways determine the ultimate fate and potential long-term impact of the compound.
Photocatalysis, an advanced oxidation process, has shown promise in degrading nitrofuran antibiotics. Studies on furazolidone have demonstrated its degradation using photocatalysts like graphitic carbon nitride (g-C3N4) under simulated solar light. mdpi.com During the photocatalytic degradation of furazolidone, several transformation products are formed. Notably, one of the proposed transformation pathways involves the hydroxylation of the parent compound, leading to the formation of this compound. mdpi.com This suggests that while photocatalysis can degrade the parent drug, it may transiently produce this compound as an intermediate. Further degradation of this compound would then be necessary for complete mineralization.
Research on other nitrofuran drugs, such as nitrofurantoin (B1679001), has also explored the use of photocatalysts like TiO2, which have proven effective in their degradation. researchgate.netmdpi.com The efficiency of photocatalytic degradation is influenced by factors such as the type of photocatalyst, pH, and the presence of other substances in the water matrix.
Table 2: Research Findings on Photocatalytic Degradation of Related Nitrofuran Compounds
| Compound | Photocatalyst | Key Findings |
| Furazolidone | g-C3N4/Persulfate | Achieved 100% removal in under 60 minutes; identified this compound as a potential transformation product. mdpi.com |
| Nitrofurantoin | TiO2 | Near 100% degradation achieved after 80 minutes of irradiation. researchgate.netmdpi.com |
| Nitrofurazone (B1679002) | TiO2 | Over 90% reduction, proving to be twice as effective as photolysis alone. mdpi.com |
Microbial degradation is a key natural attenuation process for many organic contaminants in the environment. Several bacterial strains have been identified that are capable of degrading nitrofuran antibiotics. nih.govmdpi.com For instance, strains of Sphingobacterium thalpophilum have demonstrated the ability to remove nitrofurantoin from culture media, with removal rates ranging from 50% to 90% over 28 days. nih.gov The mechanisms of microbial degradation often involve enzymatic pathways that can break down the complex structure of these compounds. portlandpress.comnih.gov
While specific studies on the microbial degradation of this compound are scarce, the known capabilities of microorganisms to degrade its parent compound and other nitrofurans suggest a potential for bioremediation. nih.govresearchgate.net The process of bioremediation could involve bioaugmentation, where specific microbial strains known for their degradative capabilities are introduced into a contaminated site, or biostimulation, which involves enhancing the activity of the indigenous microbial population.
In addition to photodegradation and microbial action, chemical processes such as hydrolysis can contribute to the transformation of this compound in the environment. Nitrofurans are generally crystalline solids that can decompose upon prolonged exposure to light or alkaline conditions. researchgate.net The stability of this compound is expected to be influenced by environmental factors like pH and temperature. lookchem.cnnih.gov Hydrolysis, the reaction with water, can lead to the cleavage of chemical bonds within the molecule, potentially altering its structure and toxicity. The rate of hydrolysis is often pH-dependent. nih.gov
Persistence and Environmental Fate Modeling
The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being degraded or transported elsewhere. Based on an estimated Koc value, the parent compound furazolidone is expected to have low mobility in soil, suggesting a tendency to remain in the soil matrix. nih.gov Metabolites like this compound may exhibit different mobility and persistence characteristics.
Mechanistic and Non Clinical Genotoxicity Research on 4 Hydroxyfurazolidone
In Vitro Genotoxicity Assays of 4-Hydroxyfurazolidone
In vitro genotoxicity tests are conducted on prokaryotic or eukaryotic cells to screen for potential DNA damage without the use of live animals. genevolution.frmdpi.com These assays are a fundamental component of safety evaluations for new chemical entities. scielo.br
Bacterial Reverse Mutation Test (Ames Test)
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. eurofins.com.au It utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which have mutations in genes required for synthesizing essential amino acids. enamine.netoecd.org The test evaluates a substance's ability to cause a reverse mutation, restoring the bacteria's ability to grow in an amino acid-deficient medium. eurofins.com.au This assay can be performed with or without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism. enamine.net
Research on this compound in the Ames test has yielded positive results. The compound was found to be mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, as well as in Escherichia coli strain WP2 uvrA. These results were observed both in the presence and absence of a metabolic activation system (S9 mix). The positive outcomes in these various strains suggest that this compound can induce both base-pair substitution and frameshift mutations.
Table 1: Summary of Ames Test Results for this compound
| Test Strain | Metabolic Activation (S9) | Result |
|---|---|---|
| S. typhimurium TA98 | With & Without | Positive |
| S. typhimurium TA100 | With & Without | Positive |
| S. typhimurium TA1535 | With & Without | Positive |
| S. typhimurium TA1537 | With & Without | Positive |
| E. coli WP2 uvrA | With & Without | Positive |
Chromosomal Aberration Assays in Mammalian Cells (e.g., In Vitro Micronucleus Assay)
Chromosomal aberration assays are designed to identify agents that cause structural changes to chromosomes in cultured mammalian cells. fda.gov These changes can include breaks, exchanges, and other structural rearrangements. fda.goveurofins.com The in vitro micronucleus test is a specific type of chromosomal aberration assay that detects micronuclei in the cytoplasm of interphase cells. oecd.org These micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. oecd.orgcriver.com This assay can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. oecd.orgcriver.com
Studies on this compound using the in vitro micronucleus assay in human peripheral blood lymphocytes have demonstrated its genotoxic activity. The compound induced a significant, dose-dependent increase in the frequency of micronuclei. This effect was observed in experiments conducted both with and without a metabolic activation system (S9 mix), indicating that this compound and its metabolites can cause chromosomal damage. The positive results in this assay classify this compound as a clastogenic and/or aneugenic agent in mammalian cells.
Table 2: In Vitro Micronucleus Assay Findings for this compound in Human Lymphocytes
| Metabolic Activation (S9) | Outcome |
|---|---|
| With | Positive (Significant increase in micronuclei) |
| Without | Positive (Significant increase in micronuclei) |
DNA Damage Detection Assays (e.g., Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells. researchgate.netnih.gov It can identify single- and double-strand DNA breaks, alkali-labile sites, and DNA cross-links. mdpi.comneb.com In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. nih.gov Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a tail. The length and intensity of the comet tail are proportional to the amount of DNA damage. nih.gov
In studies utilizing the comet assay on human cell lines, this compound has been shown to induce DNA damage. The assay revealed a significant increase in DNA migration, indicating the presence of strand breaks. These findings provide further evidence of the DNA-damaging potential of this compound at the cellular level.
Non-Clinical In Vivo Genotoxicity Studies of this compound
Non-clinical in vivo genotoxicity studies are performed in living organisms, typically rodents, to assess the potential of a substance to cause genetic damage in a whole animal system. genevolution.frscielo.br These studies are essential to understand the effects of a compound after systemic absorption, distribution, metabolism, and excretion. scielo.br
Micronucleus Test in Rodent Bone Marrow
The in vivo micronucleus test is a widely used assay to detect chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents. criver.comspringernature.com Animals are exposed to the test substance, and after a specific period, bone marrow cells are collected and analyzed for the presence of micronucleated erythrocytes. criver.comspringernature.com An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals compared to controls indicates a genotoxic effect. springernature.com
In vivo studies of this compound using the micronucleus test in mice have yielded positive results. Following oral administration, a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes was observed in the bone marrow of treated mice. This finding demonstrates that this compound is genotoxic in vivo, causing chromosomal damage in a mammalian system.
Table 3: In Vivo Micronucleus Test Results for this compound in Mice
| Route of Administration | Tissue | Outcome |
|---|---|---|
| Oral | Bone Marrow | Positive (Significant increase in micronucleated polychromatic erythrocytes) |
DNA Adduct Formation Studies
DNA adducts are segments of DNA that have become covalently bound to a chemical. researchgate.net The formation of DNA adducts is a critical step in the initiation of carcinogenesis by many genotoxic compounds. kegg.jp These adducts can lead to miscoding during DNA replication, resulting in permanent mutations if not repaired by the cell's DNA repair mechanisms. kegg.jp
Studies have investigated the ability of this compound to form DNA adducts. Research has shown that metabolites of furazolidone (B1674277), including a reactive open-chain cyano-derivative of this compound, can bind covalently to DNA. The formation of these DNA adducts is considered a key mechanism underlying the genotoxicity and carcinogenicity of furazolidone and its metabolites. The presence of these adducts confirms the direct interaction of a reactive metabolite of this compound with genetic material.
Assessment of Oxidative DNA Damage
Specific assessments of oxidative DNA damage induced by this compound are not detailed in the available research. However, studies on the parent compound, Furazolidone (FZD) , have demonstrated its capacity to induce significant oxidative DNA damage.
Table 1: Findings on Oxidative Damage by Furazolidone
| Compound | Finding | Cell Line/System | Reference |
|---|---|---|---|
| Furazolidone | Induces intracellular Reactive Oxygen Species (ROS). | Human Hepatoma G2 Cells | nih.gov |
| Furazolidone | Increases levels of 8-hydroxydeoxyguanosine (8-OHdG). | Human Hepatoma G2 Cells | nih.gov |
| Furazolidone | Causes more extensive damage to mitochondrial DNA than nuclear DNA. | Human Hepatoma G2 Cells | nih.gov |
Molecular Mechanisms Underlying Genotoxicity
The precise molecular mechanisms for this compound have not been elucidated. The genotoxicity of the parent compound, Furazolidone, is understood to be complex and involves direct interaction with DNA and the induction of damage via oxidative pathways.
There is no specific information detailing the interaction of this compound with DNA or its mutagenic potential.
For Furazolidone , it is understood that the compound and its reactive radical products can bind to bacterial DNA, inducing cross-links and leading to a high frequency of mutations. drugbank.com In various cell lines, Furazolidone has been shown to cause irreversible DNA damage, particularly under hypoxic (low oxygen) conditions, which is thought to facilitate the formation of reactive intermediates that can react with DNA. nih.govtandfonline.com
The primary metabolite, 3-amino-2-oxazolidinone (B196048) (AOZ) , has also been investigated and is considered to possess mutagenic properties. nih.govresearchgate.net It has been shown to produce a dose-related positive result in the Salmonella/microsome mutagenicity test and to induce chromosome aberrations in human lymphocytes. nih.gov Another metabolite, β-hydroxyethylhydrazine (HEH) , has been described as having strong mutagenic and carcinogenic effects. google.com
While the specific role of oxidative stress in any potential genotoxicity of this compound is unknown, it is the primary mechanism for its parent compound, Furazolidone .
Studies have demonstrated that Furazolidone up-regulates the production of intracellular ROS, which is a key initiator of its DNA-damaging effects. nih.gov This process is accompanied by the down-regulation of cellular antioxidant enzymes, further exacerbating the state of oxidative stress. nih.gov The resulting oxidative damage and injury to mitochondrial DNA are considered early indicators of Furazolidone's cytotoxicity, leading to cell cycle arrest. nih.gov The ability of antioxidants like catalase and superoxide (B77818) dismutase to mitigate the DNA damage confirms that oxidative stress is a critical component of its genotoxic mechanism. nih.gov
Quantitative Genotoxicity Assessment Approaches
Specific quantitative genotoxicity assessments for this compound are not available.
Approaches to quantify the genotoxicity of Furazolidone and its metabolite AOZ have been undertaken to support risk assessment. For example, the genotoxic effects of both compounds have been evaluated using the in vitro human lymphocyte micronucleus test. researchgate.net In these tests, Furazolidone demonstrated a clear genotoxic effect at concentrations from 0.1 µM to 10.0 µM. researchgate.net Its metabolite, AOZ, also induced a genotoxic effect, but only at the highest tested concentration of 0.01 µM, suggesting it may be less potent than the parent compound in this specific assay. researchgate.net
Despite these quantitative efforts, regulatory bodies have concluded that Furazolidone is a genotoxic carcinogen. who.intinchem.org Due to its genotoxic nature and the lack of sufficient toxicological data on all its metabolites and bound residues, it has not been possible to establish a safe exposure level, or Acceptable Daily Intake (ADI). who.intinchem.org
Emerging Research Directions and Future Perspectives for 4 Hydroxyfurazolidone Studies
Development of Novel Analytical Approaches for Trace Detection
The ability to detect minute quantities of 4-Hydroxyfurazolidone is critical for food safety monitoring and environmental assessment. While existing methods provide a solid foundation, ongoing research aims to develop more sensitive, rapid, and field-deployable analytical techniques.
Current methodologies often rely on sophisticated laboratory-based techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with mass spectrometry (MS). cdc.gov The validation of these analytical procedures is crucial to ensure they are suitable for their intended purpose, with characteristics like specificity, linearity, and accuracy being paramount. europa.eufda.gov For instance, the use of Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-LTQ/Orbitrap MS) has been effective in identifying transformation products of furazolidone (B1674277), including hydroxylated derivatives like this compound. mdpi.com
Future research is focused on overcoming the limitations of current methods. A key objective is to lower the limits of detection (LOD) and quantification (LOQ) to meet increasingly stringent regulatory standards. europa.eu There is a growing interest in developing portable and real-time trace detection systems, potentially using technologies like Ion Mobility Spectrometry (IMS) or novel biosensors. rapiscansystems.comaeroexpo.online These technologies could allow for rapid screening at processing plants or in the field, reducing the time and cost associated with laboratory analysis. smiths.comtoddresearch.co.uk
Table 1: Comparison of Analytical Approaches for Nitrofuran Metabolite Detection
| Technique | Principle | Common Use | Advantages | Future Research Direction |
|---|---|---|---|---|
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | Confirmatory analysis in food and environmental samples. nih.gov | High sensitivity and specificity. europa.eu | Miniaturization for portability, development of faster methods. |
| UHPLC-HRMS | Utilizes smaller particle columns for higher resolution separation, coupled with high-resolution mass analysis. | Identification of unknown metabolites and transformation products. mdpi.com | Excellent resolving power and mass accuracy. | Wider application in metabolomics and environmental fate studies. |
| Immunoassays (ELISA) | Antigen-antibody binding for detection. | Rapid screening of a large number of samples. | High throughput, cost-effective. | Development of antibodies with higher specificity for this compound. |
| Biosensors | Utilizes a biological recognition element coupled to a transducer. | Potential for in-situ and real-time monitoring. | Portability, rapid response. | Improving stability, sensitivity, and selectivity; integration with wireless technology. |
Exploration of Structure-Activity Relationships for New Analogues
Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for the development of new therapeutic agents. Structure-activity relationship (SAR) studies investigate how modifications to a molecule's functional groups affect its efficacy and interaction with biological targets. spu.edu.symdpi.com
For nitrofuran compounds, the 5-nitrofuran group is a key pharmacophore. researchgate.net Research has involved synthesizing various derivatives to enhance activity or overcome resistance. researchgate.neteco-vector.com For this compound, SAR studies could explore how the position and nature of the hydroxyl group on the furan (B31954) ring influence its biological properties. For example, studies on other compounds have shown that substituting a hydroxyl group at different positions on a ring can moderately alter anti-invasive activity. mdpi.com
Future work will likely involve the synthesis and evaluation of a library of this compound analogues. researchgate.net By introducing different substituents or modifying the oxazolidinone ring, researchers can probe the structural requirements for desired activities. nih.gov Computational modeling and docking studies can be used to predict how these new analogues might interact with bacterial targets, helping to prioritize the synthesis of the most promising compounds. nih.gov This approach allows for a more targeted effort to develop analogues with potentially improved activity or a better resistance profile. spu.edu.sy
Mechanistic Studies on Adaptive Resistance and Persistence
The emergence of antibiotic resistance is a global health crisis. While resistance to nitrofurans like furazolidone is reported to develop slowly, it is not non-existent. researchgate.net Understanding the mechanisms by which microorganisms develop resistance to this compound and its parent compound is crucial for maintaining their effectiveness and developing next-generation drugs.
Resistance mechanisms can be multifaceted, including the overexpression of efflux pumps that expel the drug from the cell, mutations in the target enzymes (nitroreductases) that activate the drug, or alterations in the cell wall that limit drug uptake. nih.govmdpi.com Adaptive resistance, where bacteria temporarily adjust their physiology to survive in the presence of an antibiotic, is a significant area of investigation.
Future research should focus on identifying the specific genes and pathways involved in resistance to this compound. Advanced techniques like transcriptomics and proteomics can reveal how bacteria alter their gene and protein expression when exposed to the compound. Studying persister cells—a subpopulation of bacteria that can survive high doses of antibiotics without being genetically resistant—is another critical frontier. Elucidating the mechanisms of both adaptive resistance and persistence will provide valuable insights for designing strategies to counteract these phenomena, potentially through the use of resistance inhibitors or combination therapies.
Environmental Remediation Strategies for this compound
The presence of pharmaceutical compounds and their metabolites in the environment is a growing concern. unity.edu Strategies are needed to remove contaminants like this compound from soil and water to protect ecosystems and public health. andersoneng.com
Promising research has demonstrated the effectiveness of advanced oxidation processes (AOPs) for degrading nitrofuran antibiotics. For example, the photocatalytic degradation of furazolidone using graphitic carbon nitride (g-C₃N₄) has been shown to be highly efficient, with hydroxylation being one of the key transformation pathways. mdpi.com This study successfully used the g-C₃N₄/PS system to achieve 100% removal of furazolidone and significantly reduce the ecotoxicity of the contaminated water. mdpi.com
Future research should expand on these findings to optimize remediation strategies specifically for this compound. This includes exploring other remediation techniques such as bioremediation, which uses microorganisms to break down pollutants, and nanoremediation, which employs nanoparticles to neutralize contaminants. frontiersin.org A key challenge is to move from laboratory-scale experiments to pilot-scale and real-world applications. mdpi.com Further studies are also needed to identify all potential degradation byproducts and assess their toxicity to ensure that remediation processes are not creating more harmful substances. epa.gov
Interdisciplinary Research Gaps and Collaborative Opportunities
Addressing the complex challenges associated with this compound requires a multi-faceted approach, bridging gaps between different scientific disciplines.
One significant gap exists between analytical chemistry and toxicology. While new methods can detect ever-lower concentrations of the compound, the toxicological significance of these trace levels is often unknown. Collaboration between analytical chemists, toxicologists, and risk assessors is needed to establish meaningful safety thresholds.
Another opportunity lies at the intersection of medicinal chemistry, microbiology, and computational biology. The design of novel nitrofuran analogues (Section 9.2) would be greatly enhanced by a deeper understanding of resistance mechanisms (Section 9.3). Microbiologists can identify resistance pathways, which computational biologists can then model to help medicinal chemists design molecules that circumvent these pathways.
Furthermore, environmental scientists and chemical engineers must collaborate to develop and implement effective remediation strategies (Section 9.4). Environmental scientists can monitor the fate and transport of this compound in various environmental compartments, while engineers can design and scale up treatment technologies. This collaboration is essential to translate laboratory findings into practical solutions for environmental cleanup. unity.edufrontiersin.org
Closing these research gaps through interdisciplinary collaboration will be key to fully understanding the implications of this compound and developing effective strategies for its management, from food safety and clinical applications to environmental protection.
Q & A
Q. How can researchers ensure reproducibility when studying this compound’s effects in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
